4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol
Description
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4-[(1-methylpyrrol-2-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C11H20N2O/c1-10(5-4-8-14)12-9-11-6-3-7-13(11)2/h3,6-7,10,12,14H,4-5,8-9H2,1-2H3 |
InChI Key |
DCCCHMKIALXNAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1=CC=CN1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with an appropriate amine and subsequent reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-Methyl-2-(((1-methyl-1H-pyrrol-2-yl)methyl)amino)pentan-1-ol
- Molecular Formula : C12H22N2O (vs. C11H20N2O for the target compound)
- Key Differences: The additional methyl group at the 4-position of the pentanol chain increases molecular weight slightly (212.31 g/mol vs. 196.29 g/mol). This substitution may alter steric hindrance and solubility.
- Status: Discontinued, as indicated by CymitQuimica .
4,4-Bis(1H-pyrrol-2-yl)pentanol
- Molecular Formula : C13H18N2O
- Key Differences: Features two unmodified pyrrole groups at the 4-position of the pentanol backbone. This bis-pyrrole configuration enhances its utility in forming calix[4]pyrrole macrocycles, which exhibit strong anion-binding capabilities .
- Applications : Widely used in supramolecular chemistry for host-guest complexes, contrasting with the target compound’s single pyrrole group, which may limit its anion affinity but improve solubility.
(1R,2S)-2-Amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-ol
- Molecular Formula: C9H19NO2
- Key Differences : Incorporates an epoxide (oxirane) ring and stereochemical complexity (R/S configurations). The epoxide group confers reactivity toward nucleophiles, making this compound suitable for ring-opening reactions in drug synthesis. The target compound lacks such reactive motifs, limiting its use in covalent bond-forming applications .
4-Methyl-2-pentanol
- Molecular Formula : C6H14O
- Key Differences: A simple branched alcohol (MW: 102.17 g/mol) without nitrogenous substituents. Its lower polarity and molecular weight result in higher volatility (retention index AI: 745) compared to the target compound .
1-(Pyridin-2-yl)pentan-1-ol
- Molecular Formula: C10H15NO
Comparative Data Table
Research Findings and Implications
- Supramolecular Chemistry: The target compound’s single pyrrole group may limit its anion-binding efficiency compared to 4,4-bis(1H-pyrrol-2-yl)pentanol, but its methylated pyrrole could enhance stability in acidic conditions .
- Reactivity: Unlike the epoxide-containing compound in , the target lacks reactive electrophilic sites, directing its use toward non-covalent interactions or catalysis .
Biological Activity
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol, with the CAS number 1538883-52-1, is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anticancer and antimicrobial properties.
Molecular Formula: CHNO
Molecular Weight: 196.29 g/mol
CAS Number: 1538883-52-1
MDL Number: MFCD23868237
These properties indicate that the compound contains a pyrrole moiety, which is often associated with various biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrole ring and subsequent functionalization to introduce the pentanol chain. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to this compound. For instance, derivatives of pyrrole have shown significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) cells.
Key Findings:
- Compounds with similar structural motifs have demonstrated IC values in the low micromolar range against A549 cells.
- The incorporation of substituents on the pyrrole ring can enhance or diminish anticancer activity. For example, modifications that increase electron density on the ring often correlate with increased cytotoxicity .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | A549 |
| Compound B | 30 | A549 |
| Compound C | 5 | A549 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies have indicated that certain pyrrole derivatives exhibit activity against multidrug-resistant strains of bacteria.
Key Findings:
- The compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum inhibitory concentration (MIC) values were determined for various bacterial strains, revealing effective concentrations in the range of 16–64 µg/mL for some derivatives .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 32 |
| Vancomycin-resistant S. aureus | 64 |
| E. coli | >64 |
Case Study 1: Anticancer Evaluation
A study evaluated a series of pyrrole derivatives including this compound against A549 cells. The results indicated that structural modifications significantly impacted cell viability post-treatment. Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, a range of derivatives was screened against clinically relevant pathogens. The results demonstrated that certain modifications on the pyrrole structure improved efficacy against resistant strains, highlighting the importance of structure-function relationships in drug design.
Q & A
Q. Basic
- X-ray crystallography : Single-crystal diffraction using SHELXL (via SHELX programs) resolves the absolute stereochemistry. Hydrogen bonding between the hydroxyl group and pyrrole nitrogen confirms intramolecular stabilization .
- NMR spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 6.5–6.7 (pyrrole protons), δ 3.6–3.8 (CH₂NH), and δ 1.4–1.6 (pentanol backbone) .
Advanced
Discrepancies in spectroscopic data (e.g., splitting of NH peaks in DMSO-d₆ due to hydrogen bonding) require:
- Solvent-dependent analysis : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to identify dynamic equilibria .
- DFT calculations : Simulate NMR shifts using Gaussian09 to cross-validate experimental data .
What strategies are effective for analyzing the compound’s reactivity in derivatization reactions?
Q. Basic
- Oxidation : Treat with Oxone in water to convert the hydroxyl group to a ketone, monitored by IR (C=O stretch at ~1700 cm⁻¹) .
- Substitution : React with thiols/amines under basic conditions (K₂CO₃, DMF) to replace the hydroxyl group .
Advanced
Contradictions in reaction yields (e.g., low substitution efficiency) arise from steric hindrance near the pyrrole ring. Solutions:
- Bulkier reagents : Use tert-butylamine to exploit steric effects for selective substitution .
- Microwave-assisted synthesis : Accelerates reaction kinetics for derivatives (e.g., 30 min at 100°C vs. 12 hr conventional) .
How can researchers resolve contradictions in biological activity data for this compound?
Advanced
Discrepancies in enzyme inhibition assays (e.g., varying IC₅₀ values) may stem from:
- Protein binding assays : Use SPR (surface plasmon resonance) to quantify target interaction kinetics and rule out false positives .
- Metabolic stability tests : Incubate with liver microsomes to assess if rapid degradation skews activity data .
- Docking studies : AutoDock Vina models predict binding modes to correlate structural features (e.g., pyrrole orientation) with activity .
What are the best practices for storing and handling this compound to ensure stability?
Q. Basic
- Storage : Under nitrogen at –20°C in amber vials to prevent oxidation of the amine and hydroxyl groups .
- Handling : Use anhydrous solvents (e.g., dried DCM) during reactions to avoid hydrolysis .
Advanced
Long-term stability issues (e.g., dimerization):
- Accelerated aging studies : Monitor decomposition at 40°C/75% RH for 4 weeks; HPLC tracks degradation products .
- Lyophilization : Freeze-dry the compound with trehalose to enhance shelf life for biological assays .
How can computational methods enhance the design of derivatives with improved properties?
Q. Advanced
- QSAR modeling : Train models on existing derivatives to predict logP, solubility, and target affinity .
- MD simulations : GROMACS assesses conformational flexibility in aqueous environments, guiding backbone modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
